molecular formula C13H13Cl2N B292849 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline

Cat. No. B292849
M. Wt: 254.15 g/mol
InChI Key: ZHKUDCITNUFTPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is a chemical compound that has been extensively studied for its potential use in scientific research. It is a quinoline derivative that has shown promise in a variety of applications, including as an antimalarial agent and as a tool for studying the mechanisms of certain biological processes.

Mechanism of Action

The mechanism of action of 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is not fully understood, but it is thought to involve the inhibition of heme detoxification in the malaria parasite. This leads to a buildup of toxic heme in the parasite, ultimately resulting in its death. The compound has also been shown to modulate the activity of certain ion channels in the brain, although the precise mechanism of this effect is not well understood.
Biochemical and Physiological Effects:
Studies have shown that 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline has a number of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline in lab experiments is its high potency and specificity. The compound is effective at low concentrations and has a high degree of selectivity for certain biological targets. However, one limitation of using the compound is its potential toxicity, particularly at higher concentrations. Careful dosing and monitoring are necessary to ensure the safety of researchers and experimental subjects.

Future Directions

There are a number of potential future directions for research on 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline. One area of interest is the development of more potent and selective analogs of the compound for use in the treatment of malaria and other diseases. Additionally, there is potential for the compound to be used as a tool for studying the mechanisms of ion channel regulation in the brain, which could have implications for the development of new treatments for neurological disorders. Finally, further research is needed to fully understand the mechanisms of action of the compound and its potential side effects, particularly with regard to its use in human subjects.

Synthesis Methods

The synthesis of 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline involves the reaction of 2,6-dimethylquinoline with 2-chloroethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting product is then chlorinated using chlorine gas to yield the final compound.

Scientific Research Applications

One of the primary applications of 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline is as an antimalarial agent. Studies have shown that the compound is effective against both chloroquine-sensitive and chloroquine-resistant strains of the malaria parasite. Additionally, the compound has been used as a tool for studying the mechanisms of certain biological processes, such as the regulation of ion channels in the brain.

properties

IUPAC Name

4-chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N/c1-8-3-4-12-11(7-8)13(15)10(5-6-14)9(2)16-12/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKUDCITNUFTPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(N=C2C=C1)C)CCCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235580
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

57521-20-7
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57521-20-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-3-(2-chloroethyl)-2,6-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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